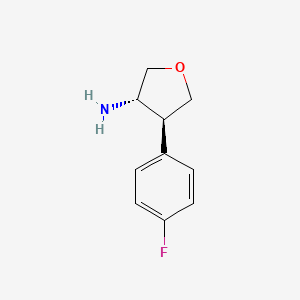
3-(6-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)propanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Divergent Synthesis : Rossi et al. (2007) describe a divergent synthesis pathway that uses 1-tert-butoxycarbonyl derivatives, leading to the formation of various compounds, including pyrrolidin-1-yl derivatives. This showcases the versatility of the tert-butoxycarbonyl group in chemical synthesis (Rossi et al., 2007).
Enantioselective Synthesis : Pajouhesh et al. (2000) highlight the enantioselective synthesis of neuroexcitant analogues using tert-butoxycarbonyl-protected glycine derivatives, indicating its utility in creating stereochemically pure compounds (Pajouhesh et al., 2000).
Antimicrobial Applications : Pund et al. (2020) synthesized a series of compounds from tert-butoxycarbonyl amino propanoic acid, showing strong antimicrobial activities against various microorganisms (Pund et al., 2020).
Applications in Drug Development and Research
Integrin Inhibitor Synthesis : Procopiou et al. (2018) utilized a tert-butoxycarbonyl protected pyrrolidin-1-yl derivative in the synthesis of an αvβ6 integrin inhibitor, highlighting its relevance in developing therapeutics for idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Dye Sensitized Solar Cells : Bagheri et al. (2015) discuss the use of pyridine derivatives, like tert-butoxycarbonyl protected compounds, in improving the efficiency of dye-sensitized solar cells, indicating its potential in energy research (Bagheri et al., 2015).
Organometallic Analogues : Patra et al. (2012) describe the synthesis of carboxylic acid derivatives containing tert-butoxycarbonyl groups for creating organometallic analogues, showing its application in developing new molecular structures (Patra et al., 2012).
Additional Applications and Synthesis Pathways
Pyrrolidine Synthesis : Gilchrist et al. (1997) detailed the synthesis of azabicyclo[3.2.0]heptan-7-ones from pyrrole, using tert-butoxycarbonyl as a key substituent, demonstrating its role in complex organic synthesis (Gilchrist et al., 1997).
Bifunctional Ligand Synthesis : Řezanka et al. (2008) synthesized a cyclen-based ligand using a tert-butoxycarbonyl group, highlighting its utility in creating bifunctional ligands for medical and biochemical research (Řezanka et al., 2008).
5-Lipoxygenase-Activating Protein Inhibitors : Hutchinson et al. (2009) developed selective inhibitors using a tert-butoxycarbonyl protected compound, indicating its role in the development of anti-inflammatory drugs (Hutchinson et al., 2009).
Hybrid Anticonvulsants Synthesis : Kamiński et al. (2016) synthesized hybrid anticonvulsants combining tert-butoxycarbonyl protected pyrrolidine derivatives, demonstrating its application in creating new therapeutic agents (Kamiński et al., 2016).
Glucokinase Activator Synthesis : Fujieda et al. (2019) investigated a synthetic method for a novel glucokinase activator using a tert-butoxycarbonyl protected pyrrolidine derivative as a key intermediate, showing its significance in diabetes treatment research (Fujieda et al., 2019).
Chiral Tridentate Ligand Synthesis : Muller et al. (2003) synthesized a chiral tridentate ligand using tert-butoxycarbonyl alanine methyl ester, indicating its use in creating complex molecular structures (Muller et al., 2003).
Coordination Chemistry of Pyridines : Halcrow (2005) reviews the synthesis and complex chemistry of pyridine derivatives, including those with tert-butoxycarbonyl groups, underlining its role in the development of luminescent compounds for sensing and iron complexes (Halcrow, 2005).
Aldehyde Protection in Solid Phase Synthesis : Groth and Meldal (2001) explore the synthesis of tert-butoxycarbonyl protected aldehyde building blocks for combinatorial solid phase synthesis, highlighting its use in the creation of novel peptide isosteres (Groth & Meldal, 2001).
Biological Activity of Folate Analogs : Rosowsky et al. (1994) synthesized 5-deaza-7-desmethylene analogues of tetrahydrofolic acid using tert-butoxycarbonyl protected compounds, demonstrating its application in cancer research and enzyme inhibition (Rosowsky et al., 1994).
FLAP Inhibitor for Topical Administration : Stock et al. (2010) developed a potent FLAP inhibitor suitable for topical application in treating skin disorders, using a tert-butoxycarbonyl protected compound, indicating its potential in dermatological treatments (Stock et al., 2010).
Crystal Structure of Pyrrolidine Derivatives : Yuan et al. (2010) investigated the crystal structure of a tert-butoxycarbonyl pyrrolidine derivative, providing insights into the molecular conformation and interactions of such compounds (Yuan et al., 2010).
Propiedades
IUPAC Name |
3-[6-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyridin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-11-5-8-14(19)13-7-4-6-12(18-13)9-10-15(20)21/h4,6-7,14H,5,8-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYRREJXGKUNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



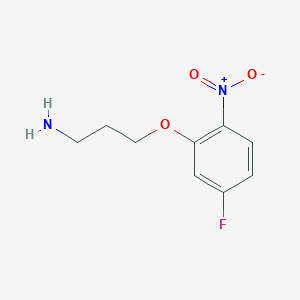
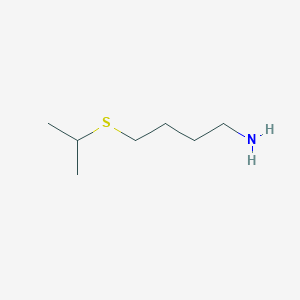
![[3-(3,4-Difluorophenyl)phenyl]methanamine](/img/structure/B1399102.png)
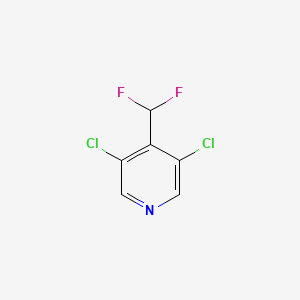
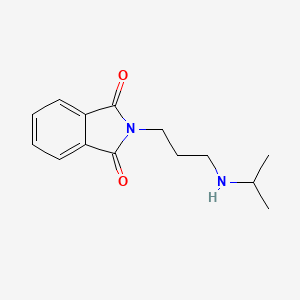
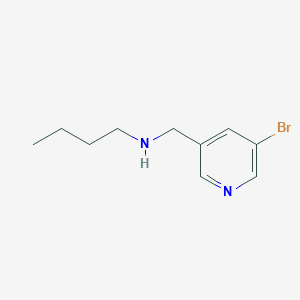
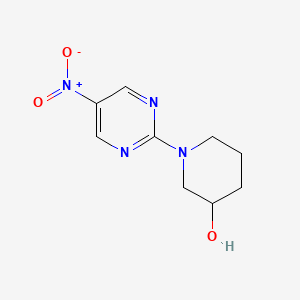
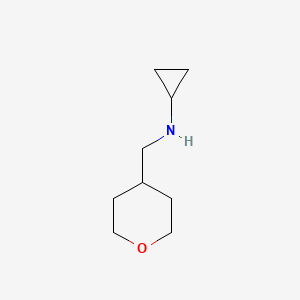
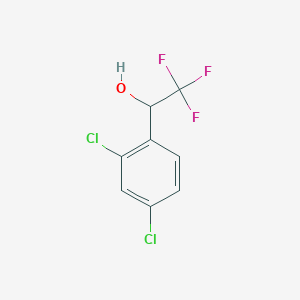
![1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one](/img/structure/B1399112.png)
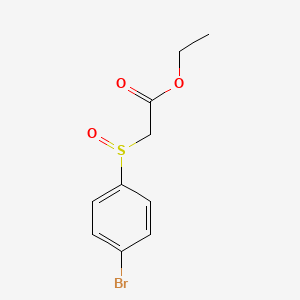
![[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1399117.png)
![Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1399118.png)
